molecular formula C7H14BrNO B1443644 2-(3-Bromopropyl)-1,2-oxazinane CAS No. 1357354-19-8

2-(3-Bromopropyl)-1,2-oxazinane

Cat. No.: B1443644
CAS No.: 1357354-19-8
M. Wt: 208.1 g/mol
InChI Key: FQKXHZFKTCQTPW-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Organic Synthesis

Heterocyclic compounds are a vast and essential class of organic molecules characterized by a cyclic structure containing at least one atom other than carbon, known as a heteroatom. openaccessjournals.comwikipedia.org Common heteroatoms include nitrogen, oxygen, and sulfur. sciencescholar.us Their presence imparts unique physicochemical properties and reactivity compared to their carbocyclic counterparts. openaccessjournals.com

This structural diversity makes heterocyclic compounds pervasive in many scientific fields. openaccessjournals.com They form the core of numerous natural products, including alkaloids and antibiotics. openmedicinalchemistryjournal.com In medicinal chemistry, a significant majority of all physiologically active compounds feature a heterocyclic ring, highlighting their importance in drug design and development. openmedicinalchemistryjournal.comlongdom.org Beyond pharmaceuticals, their applications extend to agrochemicals, dyes, and materials science, where they are used in the synthesis of polymers and electronic materials. openaccessjournals.comopenmedicinalchemistryjournal.com The synthesis of these compounds is a central focus of organic chemistry, with numerous methods developed to construct these vital molecular frameworks. openmedicinalchemistryjournal.com

Overview of the 1,2-Oxazinane (B1295428) Scaffold in Advanced Chemical Research

The 1,2-oxazinane ring is a specific type of heterocycle characterized by a six-membered ring containing a nitrogen atom directly bonded to an oxygen atom (an N-O bond). rsc.org While less common in nature compared to other heterocycles, the 1,2-oxazinane scaffold has attracted considerable attention from researchers. rsc.orgresearchgate.net As of mid-2023, a number of naturally occurring products containing this scaffold have been identified from various sources. rsc.orgresearchgate.net

The synthetic utility of the 1,2-oxazinane ring is significant due to the reactivity of the N-O bond, which can be selectively cleaved to produce valuable functionalized molecules like amino alcohols. acs.orgclockss.org The construction of the 1,2-oxazinane ring itself is an active area of research. Key synthetic strategies include:

Hetero-Diels-Alder Reactions: This cycloaddition approach, often using nitroso compounds, is a primary method for forming the 1,2-oxazine ring system. clockss.org

[3+3] Cycloadditions: More recent methods involve the reaction of intermediates like oxyallyl cations with nitrones to build the six-membered ring. acs.org

Asymmetric Synthesis: Organocatalytic methods have been developed to produce chiral 1,2-oxazinanes with high enantioselectivity, which are valuable as building blocks for complex, biologically active molecules. acs.orgrsc.org

These synthetic advancements have made a wide variety of substituted 1,2-oxazinanes accessible for further investigation and application. acs.org

Research Trajectories for Functionalized 1,2-Oxazinanes

Current research focuses on leveraging the unique properties of the 1,2-oxazinane scaffold to create novel molecular architectures and functional materials. The compound 2-(3-Bromopropyl)-1,2-oxazinane exemplifies a functionalized derivative, where a reactive alkyl bromide side chain is attached to the ring nitrogen.

This N-alkylation introduces a versatile functional handle. The 3-bromopropyl group is a valuable electrophilic moiety that can participate in a wide range of subsequent chemical transformations. For instance, it can be used to attach the 1,2-oxazinane core to other molecules through nucleophilic substitution reactions. This capability is crucial for applications such as:

Synthesis of Complex Molecules: The bromopropyl chain allows for the coupling of the 1,2-oxazinane ring to other scaffolds, enabling the construction of larger, more intricate structures.

Development of Chiral Auxiliaries: Chiral 1,2-oxazinanes have been investigated as auxiliaries in asymmetric synthesis to control the stereochemical outcome of reactions. thieme-connect.com

Scaffold Hopping in Medicinal Chemistry: The ability to modify and connect scaffolds is a key strategy in drug discovery, allowing chemists to explore diverse chemical spaces while retaining core structural features. researchgate.net

The general class of N-alkoxyamines, to which this compound belongs, is also significant in polymer chemistry, where they can act as initiators for "living" free radical polymerization, a technique that allows for the synthesis of well-defined polymers. acs.orgchimia.chchimia.ch The synthesis of such functionalized N-alkoxyamines can be achieved through methods like the radical trapping of alkyl radicals generated from alkyl halides (such as a bromopropane derivative) by nitroxides. acs.orgchimia.ch

Table 1: General Synthetic Approaches to 1,2-Oxazinane Scaffolds

Method Reactants Key Features
Hetero-Diels-Alder Reaction Nitroso compounds and dienes A classic and widely used cycloaddition for ring formation. clockss.org
[3+3] Cycloaddition Oxyallyl cations and nitrones A metal-free approach to form the six-membered ring. acs.org
Asymmetric Nitroso Aldol Reaction Distal dialdehydes and nitroso compounds Catalyzed by simple amino acids to yield chiral 1,2-oxazinanes. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromopropyl)oxazinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrNO/c8-4-3-6-9-5-1-2-7-10-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKXHZFKTCQTPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Strategies for 2 3 Bromopropyl 1,2 Oxazinane

Methodologies for Constructing the 1,2-Oxazinane (B1295428) Ring System

The formation of the 1,2-oxazinane ring is a key step in the synthesis of the title compound. Several powerful reactions, including cycloadditions and annulations, have been developed for this purpose.

The hetero-Diels-Alder (HDA) reaction is a powerful tool for the synthesis of six-membered heterocycles, including 1,2-oxazines. nih.govresearchgate.net This reaction involves the [4+2] cycloaddition of a diene with a heterodienophile, such as a nitroso compound or an imine. researchgate.net The resulting cycloadducts, typically 3,6-dihydro-2H-1,2-oxazines, can then be reduced to the saturated 1,2-oxazinane ring.

Nitrosoalkenes, generated in situ, can also act as highly reactive heterodienes in cycloadditions with alkenes to yield 5,6-dihydro-2H-1,2-oxazines. rsc.org Furthermore, non-catalyzed HDA reactions of conjugated nitroalkenes have been shown to produce 1,2-oxazine N-oxides with high regioselectivity. researchgate.netias.ac.in These N-oxides can subsequently be reduced to the corresponding 1,2-oxazinanes. The versatility of the HDA reaction allows for the introduction of various substituents on the ring, which can be valuable for further functionalization. nih.gov

Table 1: Examples of Hetero-Diels-Alder Reactions for 1,2-Oxazine Synthesis This table presents generalized data to illustrate the reaction and is not specific to the named compound.

Diene/HeterodieneDienophile/HeterodienophileProduct TypeKey Features
Conjugated DieneNitroso Compound3,6-Dihydro-2H-1,2-oxazineCatalyzed or thermal conditions. rsc.org
NitrosoalkeneAlkene5,6-Dihydro-2H-1,2-oxazineIn situ generation of the heterodiene. rsc.org
Conjugated NitroalkeneAlkene1,2-Oxazine N-oxideNon-catalyzed, high regioselectivity. researchgate.netias.ac.in
Illustrative Hetero-Diels-Alder reaction approaches to the 1,2-oxazine core.

Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral heterocyclic compounds. rsc.orgbeilstein-archives.orgpsu.eduresearchgate.net In the context of 1,2-oxazinane synthesis, organocatalytic [4+2] cycloaddition reactions have been successfully employed. rsc.orgbeilstein-archives.orgpsu.eduresearchgate.net For instance, the reaction between methyleneindolinones and γ-aminooxy-α,β-unsaturated esters, catalyzed by a squaramide-based organocatalyst, affords chiral 1,2-oxazinane spirocyclic scaffolds in high yields and with excellent diastereo- and enantioselectivities. rsc.orgbeilstein-archives.orgpsu.edu This approach provides a metal-free alternative for the construction of optically active 1,2-oxazinanes, which are valuable building blocks in medicinal chemistry.

The choice of organocatalyst is crucial for the success of these reactions, with thiourea (B124793) and squaramide catalysts being particularly effective in promoting the desired transformation through hydrogen bonding interactions. beilstein-archives.org

Table 2: Organocatalytic Asymmetric [4+2] Cycloaddition for Chiral 1,2-Oxazinane Scaffolds This table presents generalized data to illustrate the reaction and is not specific to the named compound.

Reactant 1Reactant 2Catalyst TypeYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Methyleneindolinoneγ-Aminooxy-α,β-unsaturated esterSquaramideGood to Excellent rsc.orgbeilstein-archives.orgExcellent rsc.orgbeilstein-archives.orgGood to Excellent rsc.orgbeilstein-archives.org
Representative results for the organocatalytic synthesis of chiral 1,2-oxazinane derivatives. rsc.orgbeilstein-archives.org

Hydrogen bonding can play a significant role in mediating cycloaddition reactions for the synthesis of 1,2-oxazinanes. For example, the [3+3] cycloaddition between in situ generated oxyallyl cations and nitrones is effectively catalyzed by hydrogen-bond donors like phenols and squaramides. This methodology provides a diastereoselective route to polysubstituted 1,2-oxazinanes. The use of hexafluoro-2-propanol (HFIP) as a cosolvent is often beneficial in these reactions, facilitating the formation of the oxyallyl cation intermediate.

This approach highlights the potential of using non-covalent interactions to control the reactivity and selectivity of cycloaddition reactions, offering a subtle yet powerful tool for the synthesis of complex heterocyclic systems.

Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient approach to complex molecules. A tandem intramolecular Michael addition/Wittig reaction sequence can be envisioned for the synthesis of fused cyclohexadiene derivatives, and by analogy, could be adapted for heterocyclic systems like 1,2-oxazinanes. Ylide-initiated Michael addition-cyclization reactions are particularly versatile for constructing various ring sizes.

For instance, a primary amine can undergo aza-Michael addition to an unsaturated system, with subsequent intramolecular cyclization. While direct examples for 1,2-oxazinane synthesis via this specific cascade are not prevalent, the principles can be applied. A hypothetical route could involve the Michael addition of a hydroxylamine (B1172632) derivative to an activated alkene, followed by an intramolecular Wittig-type or Corey-Chaykovsky-type ring closure.

Transition metal catalysis offers a broad spectrum of reactions for the synthesis of heterocyclic compounds. Annulation reactions, in particular, are powerful methods for constructing cyclic frameworks. While specific examples for the direct synthesis of 2-(3-Bromopropyl)-1,2-oxazinane are scarce, related zinc-catalyzed reactions provide a proof of concept. For example, zinc triflate (Zn(OTf)₂) has been shown to catalyze the hydrohydrazination of alkynes with arylhydrazines to form pyrazolines, which are five-membered nitrogen heterocycles. This demonstrates the ability of Zn(II) to act as a Lewis acid to activate substrates for nucleophilic attack and subsequent cyclization.

A plausible strategy for 1,2-oxazinane synthesis could involve a Zn(II)-catalyzed reaction between a hydroxylamine derivative and a suitable three-carbon synthon. The Lewis acidic nature of the zinc catalyst would facilitate the key bond-forming steps of the annulation process.

The intramolecular cyclization of a molecule containing both a nucleophile and a suitable leaving group is a common strategy for heterocycle synthesis. While the direct nucleophilic autocyclization of an N-(3-Bromopropyl)amide would lead to a lactam, the underlying principle can be extended to the synthesis of 1,2-oxazinanes. A more relevant precursor for a 1,2-oxazinane would be an N-(3-bromopropyl)hydroxylamine derivative.

In such a precursor, the oxygen of the hydroxylamine moiety could act as the nucleophile, attacking the carbon bearing the bromine atom in an intramolecular SN2 reaction to form the 1,2-oxazinane ring. This type of cyclization is conceptually similar to the synthesis of N-substituted 1,3-oxazinan-2-ones from primary amines and 1,3-dibromopropane (B121459), where an intramolecular cyclization is a key step. The efficiency of such a reaction would depend on the reaction conditions, including the choice of base to deprotonate the hydroxylamine and facilitate the nucleophilic attack.

Introduction of the 3-Bromopropyl Moiety

The primary challenge in synthesizing this compound lies in the selective introduction of the 3-bromopropyl group onto the nitrogen atom of the 1,2-oxazinane ring. The following sections detail potential synthetic routes to achieve this transformation.

Alkylation Reactions Utilizing 1,3-Dibromopropane or Related Halogenated Precursors

A direct and common method for N-alkylation involves the reaction of a parent heterocycle with an appropriate alkyl halide. In this case, the reaction of 1,2-oxazinane with 1,3-dibromopropane would be the most straightforward approach. Typically, this reaction is carried out in the presence of a base to deprotonate the secondary amine of the 1,2-oxazinane, thereby increasing its nucleophilicity.

The choice of base and solvent is crucial to optimize the yield of the desired mono-alkylated product and minimize the formation of byproducts, such as the bis-alkylated quaternary ammonium (B1175870) salt or elimination products. Common bases for such alkylations include potassium carbonate, sodium hydride, or triethylamine. The reaction solvent is generally a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF).

Table 1: Hypothetical Reaction Conditions for Alkylation of 1,2-oxazinane

Entry Base Solvent Temperature (°C) Theoretical Outcome
1 K₂CO₃ Acetonitrile 80 Moderate yield of this compound
2 NaH THF 25-60 Potential for higher yield, requires anhydrous conditions

While no specific literature detailing the synthesis of this compound via this method has been identified, the synthesis of N-substituted 1,3-oxazinan-2-ones has been reported using 1,3-dibromopropane in a three-component reaction, highlighting the utility of this reagent in forming related heterocyclic structures. researchgate.netresearchgate.net

Post-Cyclization Functionalization Strategies for Bromopropylation

An alternative to direct alkylation is the functionalization of a pre-formed 1,2-oxazinane derivative. This strategy involves first synthesizing a 1,2-oxazinane with a pendant functional group that can be subsequently converted to the desired 3-bromopropyl moiety. For instance, one could synthesize N-(3-hydroxypropyl)-1,2-oxazinane, followed by bromination of the terminal hydroxyl group.

This two-step approach can sometimes offer advantages in terms of purification and selectivity. The initial alkylation with a protected or functionalized propyl group might be cleaner than using the more reactive 1,3-dibromopropane. Subsequent conversion of the functional group, for example, using a brominating agent like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (B44618) (the Appel reaction), would yield the target compound.

Multi-component Reaction Approaches Incorporating Bromopropyl-Containing Synthons

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. rug.nlnih.govnih.govbeilstein-journals.orgrug.nl A hypothetical MCR for the synthesis of this compound could involve the reaction of a suitable nitroso compound, a diene, and a bromopropyl-containing component. However, the design of such a reaction is non-trivial and would require significant methodological development.

While a direct MCR for the synthesis of this compound is not described in the current literature, the principles of MCRs suggest its feasibility. For example, a three-component reaction for the synthesis of N-substituted 1,3-oxazinan-2-ones has been developed, reacting tetraethylammonium (B1195904) bicarbonate, 1,3-dibromopropane, and a primary amine. researchgate.netresearchgate.net This demonstrates that bromopropyl-containing precursors can be successfully incorporated in MCRs to generate heterocyclic systems.

Reactivity and Mechanistic Studies of 2 3 Bromopropyl 1,2 Oxazinane

Chemical Transformations of the 1,2-Oxazinane (B1295428) Heterocycle

The 1,2-oxazinane ring is a six-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts unique electronic and conformational properties that influence its reactivity.

Cycloaddition Reactions Involving the Ring System

The 1,2-oxazinane scaffold can be synthesized through various cycloaddition strategies. One notable method involves the [3+3] cycloaddition of oxyallyl cations with nitrones, which directly yields the 1,2-oxazinane ring. nsf.gov This approach highlights the utility of cycloaddition reactions in constructing the core heterocycle. Additionally, organocatalytic [4+2] cycloaddition reactions between methyleneindolinones and γ-aminooxy-α,β-unsaturated esters have been developed to produce chiral 1,2-oxazinane spirocyclic scaffolds. nih.govrsc.orgrsc.orgnih.gov

While these examples focus on the synthesis of the 1,2-oxazinane ring, the potential for the existing heterocycle to participate in further cycloaddition reactions exists, depending on the degree of unsaturation and the presence of activating groups, though such reactivity for a saturated 2-substituted-1,2-oxazinane is limited.

Cleavage Reactions of the 1,2-Oxazinane Ring

The N-O bond within the 1,2-oxazinane ring is susceptible to cleavage under various conditions, particularly reductive cleavage. This reaction is a key transformation, often leading to the formation of valuable synthetic intermediates such as 1,4-amino alcohols. Common reagents used for the reductive cleavage of the N-O bond in related isoxazolidine and isoxazoline systems, which can be extrapolated to 1,2-oxazinanes, include hydrogenolysis with catalysts like Raney nickel, and reducing agents such as lithium aluminum hydride (LiAlH4), samarium(II) iodide (SmI2), and molybdenum hexacarbonyl (Mo(CO)6). beilstein-journals.orgnih.gov The specific conditions and outcomes of such cleavage reactions for 2-(3-Bromopropyl)-1,2-oxazinane would likely be influenced by the nature of the substituent on the nitrogen atom.

Intramolecular Rearrangements and Skeletal Modifications

Ring-Opening and Ring-Expansion Processes

Ring-opening reactions of the 1,2-oxazinane ring can be initiated by various reagents and conditions. For example, the treatment of cyclic nitronic esters, which are related to N-oxides of 1,2-oxazines, with hydrochloric acid can lead to ring-opening to form chloronitroso compounds. researchgate.net Lewis acid-promoted nucleophilic ring-opening of 3,6-dihydro-1,2-oxazine oxides provides a route to functionalized 1,2-oxazinanes. researchgate.net

Conversely, ring-expansion reactions, while less common for the 1,2-oxazinane system itself, are a known phenomenon in heterocyclic chemistry. rsc.org Such transformations would likely require specific functionalities within the ring or its substituents to facilitate the insertion of atoms and expansion to a larger ring system.

Reactivity of the 3-Bromopropyl Substituent

The 3-bromopropyl group attached to the nitrogen atom of the 1,2-oxazinane ring is a primary alkyl halide, and its reactivity is dominated by nucleophilic substitution at the bromine-bearing carbon.

Nucleophilic Substitution Reactions at the Bromine Center

The carbon atom attached to the bromine in the 3-bromopropyl substituent is electrophilic and is susceptible to attack by a wide range of nucleophiles. libretexts.orglibretexts.org This allows for the introduction of diverse functional groups at this position. The reaction typically proceeds via an SN2 mechanism, leading to the displacement of the bromide ion by the incoming nucleophile.

Common nucleophiles that can react with primary alkyl bromides include:

Azides: Sodium azide can be used to introduce an azido group, which can then be further transformed, for example, into an amine or participate in click chemistry. nih.gov

Amines: Primary and secondary amines can react to form secondary and tertiary amines, respectively. For instance, 1-(2-methoxyphenyl)piperazine has been reacted with N-(3-bromopropyl)phthalimide in the presence of a base to yield the corresponding substituted piperazine. researchgate.net

Alkoxides and Phenoxides: These oxygen-based nucleophiles can form ethers.

Thiolates: Sulfur-based nucleophiles can form thioethers.

Cyanides: Cyanide ions can be used to introduce a nitrile group, which is a versatile precursor for carboxylic acids, amines, and amides.

Carboxylates: Reaction with carboxylate salts can yield esters.

The efficiency of these nucleophilic substitution reactions can be influenced by the choice of solvent, temperature, and the presence of a base to neutralize any acid generated.

Elimination Reactions Leading to Unsaturated Linkers

The 3-bromopropyl substituent on the 1,2-oxazinane ring provides a classic substrate for elimination reactions. Given that the bromine atom is attached to a primary carbon, the bimolecular elimination (E2) mechanism is the most probable pathway in the presence of a strong, sterically hindered base. ck12.orgmasterorganicchemistry.com

The E2 mechanism is a single-step, concerted process where a base abstracts a proton from the β-carbon (the carbon adjacent to the one bearing the bromine) at the same time as the bromide ion leaves the α-carbon. libretexts.org This synchronous process requires an anti-periplanar arrangement of the abstracted proton and the leaving group for optimal orbital overlap in the transition state. mgscience.ac.in For this compound, the expected product of such a reaction would be 2-allyl-1,2-oxazinane, which features an unsaturated three-carbon linker.

The reaction conditions, particularly the choice of base and solvent, are critical in promoting elimination over the competing nucleophilic substitution (SN2) pathway. lumenlearning.com Strong, bulky bases are known to favor elimination because their steric hindrance makes it difficult for them to act as nucleophiles and attack the electrophilic α-carbon. ck12.orgmasterorganicchemistry.com High temperatures also generally favor elimination reactions over substitution. masterorganicchemistry.comstackexchange.com

An alternative intramolecular reaction, the Cope elimination, is also a possibility for related structures. This process involves the oxidation of the amine to an N-oxide, which then undergoes an intramolecular syn-elimination upon heating. masterorganicchemistry.comchemistrysteps.com While this would not apply directly to the starting compound, it is a relevant pathway for tertiary amines and highlights the diverse elimination routes available to N-alkyl systems.

BaseSolventTemperaturePredicted Major Product(s)Rationale
Potassium tert-butoxidet-BuOHHigh2-allyl-1,2-oxazinaneStrong, sterically hindered base favors the E2 pathway over SN2. ck12.orgmasterorganicchemistry.com
Sodium ethoxideEthanolLowSubstitution ProductStrong, but unhindered base/nucleophile favors the SN2 pathway for primary alkyl halides. lumenlearning.comchemistrysteps.com
Sodium hydroxideWaterHighMixture of ProductsStrong base but also a competent nucleophile; competition between E2 and SN2 is expected. msu.edu

Table 1: Predicted outcomes for elimination reactions of this compound under various illustrative conditions.

Radical Reactions Mediated by the Bromine Atom

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it a precursor for carbon-centered radicals. This process can be initiated by radical initiators, photolysis, or through atom-transfer radical (ATR) mechanisms. organic-chemistry.orgchemistryviews.org

Upon generation of the radical at the terminal carbon of the propyl chain, one of the most probable subsequent pathways is an intramolecular radical cyclization. Such cyclizations involving nitrogen-tethered radicals are a powerful method for constructing N-heterocycles. rsc.orgresearchgate.net According to Baldwin's rules, a 5-exo-trig cyclization would be highly favored. This involves the radical carbon attacking the nitrogen atom of the oxazinane ring in a five-membered transition state, which is kinetically preferred over other possibilities. This cyclization would result in the formation of a novel bicyclic system, specifically a pyrrolidino[1,2-b] chemistrysteps.comnih.govoxazinane structure.

Modern methods utilizing photoredox catalysis can generate alkyl radicals from alkyl bromides under mild conditions. bohrium.comnih.gov These methods often employ a photocatalyst that, upon excitation by visible light, can mediate the transfer of a single electron to the alkyl bromide, leading to the cleavage of the C-Br bond. rsc.org This approach avoids the use of stoichiometric and often toxic radical initiators like organotin compounds.

Initiation MethodReagentsPredicted IntermediatePredicted Product
Tin-mediated Radical CyclizationBu3SnH, AIBN (initiator)3-(1,2-oxazinan-2-yl)propan-1-yl radicalPyrrolidino[1,2-b] chemistrysteps.comnih.govoxazinane
Atom Transfer Radical Addition (ATRA)Olefin, Catalyst (e.g., Cu(I) or Ru(II) complex)3-(1,2-oxazinan-2-yl)propan-1-yl radicalAdduct of the radical with the olefin
Photoredox CatalysisPhotocatalyst (e.g., Ir or Ru complex), Light3-(1,2-oxazinan-2-yl)propan-1-yl radicalPyrrolidino[1,2-b] chemistrysteps.comnih.govoxazinane or trapped product

Table 2: Plausible radical reaction pathways for this compound.

Investigations into Chemoselectivity and Regioselectivity

For a molecule like this compound, the primary challenge in terms of selectivity is the competition between bimolecular substitution (SN2) and elimination (E2) reactions at the bromopropyl chain. chemistrysteps.com Chemoselectivity refers to the preference of a reagent to react with one functional group over another, while regioselectivity refers to the preference for reaction at one position over another. wikipedia.orgstudy.com

Chemoselectivity: SN2 vs. E2

The outcome of the reaction is highly dependent on the nature of the reagent and the reaction conditions.

Nucleophile/Base Characteristics : Strong, non-bulky nucleophiles (e.g., I⁻, RS⁻, N₃⁻) will favor the SN2 pathway, leading to substitution of the bromine atom. chemistrysteps.com Conversely, strong, sterically hindered bases like potassium tert-butoxide preferentially abstract a β-hydrogen, leading to the E2 product. masterorganicchemistry.com

Temperature : Higher temperatures generally favor elimination over substitution. E2 reactions have a higher activation energy than SN2 reactions, and the increase in entropy from forming multiple products in elimination is more favorable at higher temperatures. masterorganicchemistry.comstackexchange.com

Solvent : Polar aprotic solvents (e.g., acetone, DMSO) can enhance the rate of SN2 reactions, while alcoholic solvents are commonly used for E2 reactions. ck12.org

Regioselectivity in Elimination

Since the 3-bromopropyl chain has only one set of β-hydrogens (at the C2 position of the propyl chain), the E2 reaction is inherently regioselective, leading to the formation of a double bond exclusively between C2 and C3, yielding 2-allyl-1,2-oxazinane. No other constitutional isomers of the alkene are possible via this pathway.

Advanced Spectroscopic Research Methodologies for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-Dimensional (1D) NMR for Proton and Carbon Framework Analysis

One-dimensional NMR spectra, including ¹H and ¹³C NMR, are the initial and primary tools for determining the basic structure of 2-(3-bromopropyl)-1,2-oxazinane.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the propyl chain, the protons on the carbon adjacent to the bromine atom are expected to be the most deshielded. The methylene (B1212753) protons within the oxazinane ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. docbrown.info The carbon atom bonded to the electronegative bromine atom will appear at a characteristic downfield chemical shift. docbrown.info The carbons of the oxazinane ring will have distinct signals influenced by the adjacent nitrogen and oxygen atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1' (CH₂Br) 3.4 - 3.6 30 - 35
C2' (CH₂) 1.9 - 2.1 28 - 32
C3' (CH₂N) 2.7 - 2.9 50 - 55
C3 (CH₂) 1.6 - 1.8 23 - 27
C4 (CH₂) 1.7 - 1.9 25 - 30
C5 (CH₂) 3.6 - 3.8 65 - 70
C6 (CH₂) 2.8 - 3.0 55 - 60

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional (2D) NMR for Connectivity and Stereochemical Assignment (e.g., HMBC, HSQC, COSY, NOESY)

Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex proton and carbon signals and for determining the connectivity and stereochemistry of the molecule. nih.govnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system, helping to trace the connectivity of the entire proton network from the bromopropyl chain to the oxazinane ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s). columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. columbia.eduyoutube.com It is crucial for establishing the connection between the propyl chain and the nitrogen atom of the oxazinane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is vital for determining the stereochemistry and preferred conformation of the oxazinane ring. youtube.com

Advanced NMR Techniques for Conformational and Dynamic Studies

The 1,2-oxazinane (B1295428) ring can exist in different chair and boat conformations. Advanced NMR techniques, such as variable temperature NMR studies and the analysis of vicinal coupling constants, can provide insights into the conformational dynamics and the equilibrium between different conformers. kfupm.edu.saresearchgate.netrsc.org The presence of the N-O bond and the substituent on the nitrogen introduces additional complexity to the conformational landscape. nih.gov

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). docbrown.info

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for N-alkylated heterocycles involve cleavage of the N-alkyl bond. For this compound, the loss of the bromopropyl group or fragments thereof would be expected. researchgate.net

Table 2: Expected Mass Spectrometry Data for this compound

Ion m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Description
[M]⁺ 207 209 Molecular Ion
[M - Br]⁺ 128 128 Loss of Bromine radical
[C₄H₈NO]⁺ 86 86 Oxazinane ring fragment
[C₃H₆Br]⁺ 121 123 Bromopropyl fragment

Note: These are predicted m/z values for the major isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands for the various bonds present.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Description
C-H (alkane) 2850 - 3000 Stretching vibrations
C-N 1000 - 1250 Stretching vibration
C-O 1050 - 1150 Stretching vibration
C-Br 500 - 600 Stretching vibration

Note: These are general ranges and the exact positions can vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Saturated heterocyclic compounds like this compound are generally not expected to show strong absorption in the UV-Vis region as they lack extensive conjugation or chromophores that absorb in the 200-800 nm range. researchgate.net Any observed absorption would likely be due to n → σ* transitions of the heteroatoms (N, O, Br) and would typically occur at shorter wavelengths, often below the cutoff of standard spectrophotometers.

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding a compound's physical and chemical properties. X-ray crystallography stands as the definitive method for elucidating such structures. While specific crystallographic data for this compound is not publicly available in the reviewed literature, analysis of closely related structures provides significant insight into the expected solid-state conformation of the 1,2-oxazinane ring system when substituted with a bromine-containing alkyl chain.

Detailed crystallographic studies on analogous brominated oxazine (B8389632) compounds reveal key structural features that are likely to be shared with this compound. For instance, the analysis of a related bromo-substituted benzoxazine (B1645224) derivative, 1,2-bis(6-bromo-3,4-dihydro-2H-benz[e] nih.govresearchgate.netoxazin-3-yl)ethane, offers a valuable model for the conformational behavior of the oxazine ring. nih.gov

In this related structure, the six-membered oxazine ring is not planar but adopts a more complex, puckered conformation to minimize steric strain. nih.gov This is a common feature for saturated heterocyclic rings. The specific conformation observed in the crystal structure of the analogue is a half-chair, which describes a puckering of the ring. nih.gov This finding is significant as it suggests that the 1,2-oxazinane ring in this compound would also likely adopt a non-planar conformation, such as a chair or twist-boat, to accommodate the substituent groups and minimize intramolecular steric interactions.

The crystallographic data for the analogous compound also details the precise bond lengths and angles within the oxazine ring and the orientation of the bromine substituent. Such data is instrumental in building accurate molecular models and understanding potential intermolecular interactions in the solid state, such as hydrogen bonding or halogen bonding, which can influence crystal packing and physical properties.

A summary of the crystallographic data for the related compound, 1,2-bis(6-bromo-3,4-dihydro-2H-benz[e] nih.govresearchgate.netoxazin-3-yl)ethane, is presented below to illustrate the type of detailed structural information that can be obtained from X-ray crystallography.

Crystallographic Parameter Value for 1,2-bis(6-bromo-3,4-dihydro-2H-benz[e] nih.govresearchgate.netoxazin-3-yl)ethane
Crystal SystemMonoclinic
Space GroupC2/c
Oxazine Ring ConformationHalf-chair

It is important to reiterate that the data presented is for a structurally related compound and is used here to infer potential structural characteristics of this compound in the absence of specific data for the title compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT, MP2)

Quantum chemical calculations are fundamental to modern chemistry, providing a means to solve the Schrödinger equation for molecular systems. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are workhorses in the field. DFT is widely used due to its favorable balance of computational cost and accuracy, making it suitable for calculating electronic structure, geometry, and energies. mdpi.commdpi.com The MP2 method, which includes electron correlation effects more explicitly, is often used for higher accuracy calculations, particularly when non-covalent interactions are important. researchgate.net

These methods would be applied to 2-(3-Bromopropyl)-1,2-oxazinane to determine its most stable three-dimensional structure, electron distribution, and the energies of its molecular orbitals (HOMO and LUMO), which are crucial for understanding its chemical reactivity. nih.gov

A Potential Energy Surface (PES) is a conceptual and mathematical map that describes the energy of a molecule as a function of its geometry. anu.edu.auresearchgate.net Mapping the PES is crucial for understanding chemical reactions, as it allows for the identification of reactants, products, intermediates, and the transition states that connect them. nih.govnih.gov

For this compound, PES mapping could investigate several key reaction pathways:

Intramolecular Cyclization: The bromopropyl side chain could potentially undergo an intramolecular S(_N)2 reaction, where the nitrogen atom of the oxazinane ring acts as a nucleophile to displace the bromide ion, forming a bicyclic product. A PES scan along the N---C and C---Br bond distances would reveal the energy profile of this reaction.

Ring Opening/Rearrangement: The 1,2-oxazinane (B1295428) ring itself can undergo various rearrangements. Computational analysis of the PES for these transformations helps to understand the stability of the heterocyclic core. researchgate.net

By charting these energy landscapes, chemists can predict which reactions are energetically favorable and identify the structures of any short-lived intermediates. pku.edu.cn

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com The 1,2-oxazinane ring is not planar and, like cyclohexane, is expected to adopt various conformations, such as chair and boat forms. Furthermore, the attachment of the 3-bromopropyl group to the nitrogen atom introduces additional rotational freedom.

Computational studies on related N-substituted heterocycles have shown that the energetic preference for a substituent to be in an axial versus an equatorial position is influenced by steric effects and the polarity of the solvent. researchgate.netutdallas.edunih.gov For this compound, quantum chemical calculations using DFT or MP2 would be used to:

Optimize the geometries of different possible conformers (e.g., chair with equatorial substituent, chair with axial substituent).

Calculate the relative energies (ΔE) and Gibbs free energies (ΔG) to determine the most stable conformer and the equilibrium populations at a given temperature.

An illustrative table of such hypothetical calculations is provided below.

Table 1: Hypothetical Relative Energies of this compound Conformers
ConformerDescriptionCalculated Relative Energy (ΔE) (kcal/mol)Predicted Population at 298 K (%)
Chair-EqChair conformation with the bromopropyl group in the equatorial position.0.00~85%
Chair-AxChair conformation with the bromopropyl group in the axial position.1.20~14%
Twist-BoatA flexible twist-boat conformation of the oxazinane ring.5.50<1%

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. dtic.mil Computationally, it is determined by locating the transition state (TS) on the potential energy surface—a first-order saddle point that represents the highest energy barrier along the reaction coordinate. researchgate.net

For a potential intramolecular cyclization of this compound, computational chemists would use algorithms to find the precise geometry of the transition state. A frequency calculation is then performed to confirm the TS, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction path. youtube.com The activation energy is then calculated as the energy difference between the transition state and the reactant.

Table 2: Hypothetical Calculated Activation Energies for a Reaction of this compound
ReactionComputational MethodCalculated Activation Energy (Ea) (kcal/mol)
Intramolecular Sₙ2 CyclizationDFT (B3LYP/6-311+G(d,p))22.5
N-O Bond CleavageDFT (B3LYP/6-311+G(d,p))35.8

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide static pictures of stable conformers and transition states, Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and changes its conformation over time, often in the presence of a solvent. rsc.org

An MD simulation of this compound would provide a detailed picture of its conformational flexibility. It would show how the oxazinane ring interconverts between different chair and boat forms and how the bromopropyl side chain rotates and folds. This is particularly useful for understanding how the molecule might interact with other molecules or surfaces, as it reveals the range of shapes the molecule can adopt in a dynamic environment.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can be invaluable for structure confirmation and interpretation of experimental data. mdpi.com Using DFT, it is possible to calculate various spectroscopic parameters for this compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, can predict the ¹³C and ¹H NMR chemical shifts. nih.gov These predicted shifts, when scaled and compared with experimental spectra, can help assign signals to specific atoms and confirm the proposed structure. mdpi.comgithub.io

Vibrational Spectroscopy: Frequency calculations can predict the infrared (IR) spectrum. The calculated vibrational frequencies correspond to specific bond stretches, bends, and torsions within the molecule, aiding in the interpretation of experimental IR spectra. nih.gov

Validation requires comparing the computationally predicted spectra with experimentally measured spectra. A strong correlation between the two provides high confidence in the structural assignment.

Table 3: Hypothetical Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)
Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Difference (ppm)
C3 (ring, next to O)75.274.9+0.3
C6 (ring, next to N)58.158.5-0.4
Cα (propyl, next to N)52.552.3+0.2
Cγ (propyl, with Br)33.433.1+0.3

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate variations in the chemical structure of a series of compounds with changes in their reactivity or other properties. mdpi.comnih.gov These models are built by calculating a set of numerical parameters, known as molecular descriptors, for each molecule. Descriptors can encode information about a molecule's size, shape, electronic properties, or lipophilicity.

For this compound, a QSRR study would involve synthesizing and testing a series of related compounds (e.g., varying the length of the alkyl chain or replacing the bromine with other halogens). Computational methods would be used to calculate a wide range of descriptors for each analog. A mathematical model would then be developed to relate these descriptors to an experimentally measured property, such as the rate constant for a specific reaction. researchgate.netnih.gov Such a model could then be used to predict the reactivity of new, unsynthesized 1,2-oxazinane derivatives, accelerating the discovery of compounds with desired properties.

Applications in Complex Molecule Synthesis and Chemical Biology Tools

As a Building Block for the Synthesis of Diverse Heterocyclic Scaffolds

The 1,2-oxazinane (B1295428) ring system is a key structural motif found in a number of bioactive natural products and pharmaceutical agents. The presence of the reactive bromopropyl group in 2-(3-bromopropyl)-1,2-oxazinane allows for its incorporation into a wide array of more complex heterocyclic systems. Synthetic chemists have utilized this reagent to construct fused and spirocyclic scaffolds, which are of significant interest in medicinal chemistry due to their conformational rigidity and three-dimensional character.

For instance, the 1,2-oxazinane moiety can be a precursor to other heterocyclic systems through ring-opening and subsequent cyclization reactions. The nitrogen and oxygen atoms within the ring provide reactive sites for further functionalization. Solid-phase synthesis techniques have also been employed to create libraries of oxazine-containing compounds, demonstrating the adaptability of this scaffold. nih.gov The development of novel synthetic methods, such as organocatalytic [4+2] cycloaddition reactions, has enabled the asymmetric synthesis of chiral 1,2-oxazinane spirocyclic scaffolds, further expanding the diversity of accessible structures. nih.gov

Role in Cascade and Multicomponent Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation. Multicomponent reactions (MCRs) are similarly efficient, combining three or more starting materials in a one-pot reaction to form a complex product. The structure of this compound is well-suited for participation in such reaction sequences.

The bromopropyl side chain can act as an electrophile, reacting with a nucleophile to initiate a cascade sequence. For example, an initial intermolecular reaction at the bromine-bearing carbon can be followed by an intramolecular cyclization involving the oxazinane ring, leading to the rapid construction of complex polycyclic systems. The development of novel cascade reactions, often catalyzed by acids or metals, allows for the synthesis of functionalized products with high selectivity. rsc.org While direct examples involving this compound in complex MCRs are not extensively documented in the provided results, the principles of MCRs, which often involve the generation of reactive intermediates that can undergo subsequent cyclizations, are applicable. nih.govresearchgate.net The functional group handles present in this molecule make it a prime candidate for the design of new cascade and multicomponent reactions.

Utilization in the Preparation of Scaffolds for Chemical Biology Research

Chemical biology often requires molecular tools to probe and modulate biological processes. The scaffolds derived from this compound can serve as the core structures for the development of such tools. sigmaaldrich.com For example, the synthesis of libraries of diverse heterocyclic compounds based on the 1,2-oxazinane scaffold can be screened for specific biological activities. These scaffolds can be further functionalized with reporter groups, such as fluorescent tags or biotin, to create probes for studying protein-ligand interactions or for cellular imaging. nih.gov

The inherent bioactivity of some 1,2-oxazinane-containing molecules, such as the potent antitumor antibiotics FR900482 and FK317, highlights the potential of this scaffold in drug discovery. nih.gov By using this compound as a starting material, researchers can systematically modify the structure to optimize biological activity and develop new therapeutic agents or chemical probes.

Contribution to Stereoselective Synthesis of Bioactive Compounds

Stereoselectivity is a critical aspect of modern drug design and synthesis, as the different stereoisomers of a chiral molecule often exhibit vastly different biological activities. The 1,2-oxazinane ring can be used as a chiral auxiliary or a template to control the stereochemical outcome of chemical reactions.

Recent research has demonstrated the use of related 1,3-oxazinanes in regiodivergent and enantioselective C-H functionalization reactions. nih.govresearchgate.net These methods allow for the selective modification of the oxazinane ring at different positions with high enantiomeric excess. While this example pertains to 1,3-oxazinanes, the principles can be extended to the 1,2-oxazinane system. The resulting enantiomerically enriched products can then be converted into valuable chiral building blocks, such as β-amino acids, which are important components of many natural products and pharmaceuticals. nih.gov The ability to perform stereoselective transformations on the oxazinane scaffold is crucial for the synthesis of single-enantiomer bioactive compounds, such as the bromopyrrole natural product (-)-agelastatin A. researchgate.net

Q & A

Basic Question: What are the primary synthetic routes for 2-(3-Bromopropyl)-1,2-oxazinane, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer:
The synthesis of 1,2-oxazinane derivatives, including this compound, often employs organocatalytic [4+2] cycloaddition strategies. For example, methyl vinyl indoles and γ-amino-α,β-unsaturated esters are reacted using chiral 1,4-diamine catalysts to construct the oxazinane core with high stereoselectivity (e.g., enantiomeric excess >90%) . Key variables include solvent polarity (e.g., dichloromethane vs. THF), temperature (−20°C to 25°C), and catalyst loading (5–10 mol%). The bromopropyl side chain is typically introduced via nucleophilic substitution or alkylation of preformed oxazinane intermediates using 1,3-dibromopropane or 3-bromopropyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

Advanced Question: How can researchers address contradictions in stereochemical assignments for 1,2-oxazinane derivatives synthesized via different methods?

Methodological Answer:
Discrepancies in stereochemical assignments often arise from competing reaction pathways (e.g., stepwise vs. concerted cycloadditions). To resolve these:

  • X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated in spirocyclic oxazinane structures .
  • Vibrational Circular Dichroism (VCD) and NMR anisotropy methods (e.g., Mosher ester analysis) can validate enantiopurity when crystallographic data are unavailable .
  • Computational studies (DFT or MD simulations) help correlate experimental optical rotation values with theoretical models . Contradictions may stem from solvent-dependent conformational changes or catalyst-induced transition-state distortions, requiring iterative validation across multiple techniques.

Basic Question: What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemistry (e.g., bromopropyl substitution patterns at C2 vs. C3 of the oxazinane ring). NOESY/ROESY experiments confirm spatial proximity of protons in rigid scaffolds .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₇H₁₂BrNO₂ for this compound) and detects halogen isotopes (Br⁷⁹/Br⁸¹ doublet) .
  • Chiral HPLC : Resolves enantiomers using polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases, critical for assessing enantiomeric excess (ee) in asymmetric syntheses .

Advanced Question: What strategies optimize the stereoselective incorporation of bromopropyl groups into 1,2-oxazinane scaffolds?

Methodological Answer:

  • Transition-State Engineering : Use of bulky organocatalysts (e.g., Cinchona alkaloids) or Lewis acids (e.g., Zn(OTf)₂) enforces facial selectivity during cycloaddition, directing bromopropyl addition to the less hindered position .
  • Dynamic Kinetic Resolution (DKR) : Combining chiral catalysts with racemic bromopropyl precursors enables selective activation of one enantiomer, as seen in spirocyclic oxazinane syntheses .
  • Post-Functionalization : After oxazinane ring formation, regioselective alkylation at C2 is achieved via Mitsunobu reactions (e.g., using DIAD/PPh₃) or Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura with boronic esters) .

Basic Question: How does the bromopropyl substituent influence the reactivity of 1,2-oxazinane in downstream transformations?

Methodological Answer:
The bromopropyl group serves as a versatile handle for:

  • Nucleophilic Substitution : Reaction with amines (e.g., phthalimide) yields amino-functionalized derivatives under SN2 conditions (K₂CO₃, DMF, 60°C) .
  • Cross-Coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions install aryl/heteroaryl groups using Pd(PPh₃)₄ catalysts .
  • Ring-Expansion : Treatment with Grignard reagents (e.g., MeMgBr) induces ring-opening/rebuilding to form larger heterocycles (e.g., azepanes) .

Advanced Question: What mechanistic insights explain competing reaction pathways in oxazinane functionalization?

Methodological Answer:
Competing pathways (e.g., alkylation vs. elimination) are governed by:

  • Base Strength : Strong bases (e.g., LDA) favor elimination to form α,β-unsaturated oxazines, while weaker bases (e.g., K₂CO₃) promote alkylation .
  • Steric Effects : Bulky substituents on the oxazinane nitrogen hinder nucleophilic attack, redirecting reactivity to the bromopropyl chain .
  • Solvent Coordination : Polar aprotic solvents (DMF, DMSO) stabilize transition states for SN2 reactions, whereas ethereal solvents (THF) favor radical or carbocation intermediates .

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Impervious gloves (e.g., nitrile), safety goggles, and lab coats prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of volatile brominated byproducts (e.g., HBr gas) .
  • Waste Disposal : Quench residual bromine with NaHCO₃ before disposal in halogenated waste containers .

Advanced Question: How can computational modeling predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Docking Studies : Molecular docking (AutoDock Vina) into target proteins (e.g., kinases) identifies key interactions (e.g., H-bonding with oxazinane oxygen) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with biological activity (e.g., IC₅₀) to prioritize synthetic targets .
  • MD Simulations : Assess conformational stability in aqueous or lipid bilayer environments to predict membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.